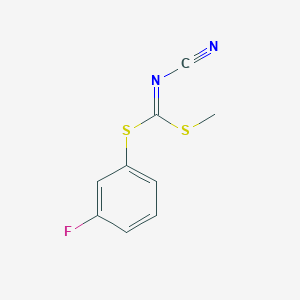

(3-Fluorophenyl) methyl cyanocarbonimidodithioate

Descripción general

Descripción

(3-Fluorophenyl) methyl cyanocarbonimidodithioate is an organic compound with the molecular formula C9H7FN2S2 It is characterized by the presence of a fluorophenyl group, a methyl group, and a cyanocarbonimidodithioate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl) methyl cyanocarbonimidodithioate typically involves the reaction of 3-fluorobenzyl chloride with potassium thiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(3-Fluorophenyl) methyl cyanocarbonimidodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into thiols or thioethers using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, thioethers

Substitution: Amino-substituted or thio-substituted derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(3-Fluorophenyl) methyl cyanocarbonimidodithioate has shown potential as a scaffold for the development of new pharmaceuticals. Its derivatives are being explored for:

- Antimicrobial Activity : Research indicates that certain derivatives exhibit significant antibacterial properties.

- Anticancer Agents : Studies have identified compounds derived from this structure that can inhibit cancer cell growth.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound displayed selective cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Agrochemicals

The compound has applications in agrochemistry, particularly as a pesticide or herbicide. Its ability to interact with biological targets makes it suitable for developing effective agrochemical agents.

| Compound Name | Biological Activity | Application Area |

|---|---|---|

| This compound | Moderate to High | Pesticides |

| Dimethyl cyanocarbonimidodithioate | Low to Moderate | General Synthesis |

| 3-(4-Fluorophenoxy)propyl methyl cyanocarbonimidodithioate | High | Herbicides |

Material Sciences

In material sciences, this compound is being investigated for its potential use in developing novel materials with specific electronic and optical properties.

Mecanismo De Acción

The mechanism of action of (3-Fluorophenyl) methyl cyanocarbonimidodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a covalent bond or through non-covalent interactions. This inhibition can disrupt the normal biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- (3-Chlorophenyl) methyl cyanocarbonimidodithioate

- (3-Bromophenyl) methyl cyanocarbonimidodithioate

- (3-Methylphenyl) methyl cyanocarbonimidodithioate

Uniqueness

(3-Fluorophenyl) methyl cyanocarbonimidodithioate is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Actividad Biológica

(3-Fluorophenyl) methyl cyanocarbonimidodithioate, with the chemical formula C9H7FN2S2, is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, supported by recent research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C9H7FN2S2

- CAS Number : 152382-01-9

- IUPAC Name : [(3-fluorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide

The compound features a fluorophenyl group, which contributes to its unique electronic properties, influencing its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their functions through either covalent or non-covalent interactions. This inhibition disrupts normal biochemical pathways, leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in critical metabolic pathways. For instance, it has shown promise as an inhibitor of phosphoinositide 3-kinases (PI3K), which play a crucial role in cancer progression and other diseases .

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may possess antiviral properties, potentially acting against viruses such as the Yellow Fever Virus (YFV) .

- Antimicrobial Properties : The compound is being investigated for its antimicrobial effects, particularly in the development of new therapeutic agents against resistant bacterial strains.

Case Studies and Research Findings

- Inhibition of PI3K Pathway :

- Antiviral Screening :

-

Antimicrobial Testing :

- Laboratory tests have indicated that this compound exhibits significant activity against various bacterial strains. This property positions it as a candidate for further exploration in the field of antibiotic development.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| (3-Chlorophenyl) methyl cyanocarbonimidodithioate | TBD | Moderate enzyme inhibition |

| (3-Bromophenyl) methyl cyanocarbonimidodithioate | TBD | Antimicrobial properties |

| (3-Methylphenyl) methyl cyanocarbonimidodithioate | TBD | Limited biological studies |

The presence of different substituents on the phenyl ring significantly affects the compound's reactivity and biological activity. The fluorine atom in this compound enhances its potency compared to other halogenated derivatives.

Propiedades

IUPAC Name |

[(3-fluorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S2/c1-13-9(12-6-11)14-8-4-2-3-7(10)5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHGSYHJPLTTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC#N)SC1=CC=CC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375660 | |

| Record name | (3-Fluorophenyl) methyl cyanocarbonimidodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152382-01-9 | |

| Record name | (3-Fluorophenyl) methyl cyanocarbonimidodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.